N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide
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Overview
Description
N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a methoxyacetamide group attached to a benzene ring. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide typically involves the reaction of 3-hydroxy-5-methylphenol with 2-methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methoxyacetamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde.
Reduction: Formation of N-(3-hydroxy-5-methylphenyl)-2-hydroxyacetamide.
Substitution: Formation of N-(3-hydroxy-5-methylphenyl)-2-alkoxyacetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The methoxyacetamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways and reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-methylphenyl 2-hydroxy-4-methoxy-6-methylbenzoate
- N,N-Bis(3-hydroxy-5-methylphenyl)-2-(3-hydroxy-5-methylphenoxy)benzenamine
- 4-Acetyl-3-hydroxy-5-methylphenyl beta-D-glucopyranoside
Uniqueness
N-(3-Hydroxy-5-methylphenyl)-2-methoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H13NO3/c1-7-3-8(5-9(12)4-7)11-10(13)6-14-2/h3-5,12H,6H2,1-2H3,(H,11,13) |
InChI Key |
SCZJFQOWLLLGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)COC |
Origin of Product |
United States |
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